molecular formula C12H8ClN3 B13882600 5-chloro-2-pyridin-3-yl-1H-benzimidazole

5-chloro-2-pyridin-3-yl-1H-benzimidazole

Cat. No.: B13882600
M. Wt: 229.66 g/mol
InChI Key: CSCZCHYKBHZJPJ-UHFFFAOYSA-N
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Description

6-chloro-2-pyridin-3-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 6th position and a pyridine ring at the 2nd position. Heterocyclic compounds like benzimidazole are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6-chloro-2-pyridin-3-yl-1H-benzimidazole can be achieved through various synthetic routes. Common methods include:

Chemical Reactions Analysis

6-chloro-2-pyridin-3-yl-1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-2-pyridin-3-yl-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-pyridin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-chloro-2-pyridin-3-yl-1H-benzimidazole can be compared with other similar compounds such as:

  • 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
  • 6-chloro-2-phenethyl-1H-benzimidazole
  • 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole

These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-chloro-2-pyridin-3-yl-1H-benzimidazole

InChI

InChI=1S/C12H8ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,(H,15,16)

InChI Key

CSCZCHYKBHZJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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